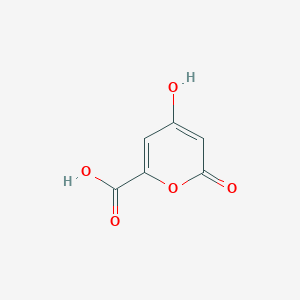
4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid is a type of pyrandicarboxylic acid . It has a molecular formula of C6H4O5 and a molecular weight of 156.09 g/mol .
Synthesis Analysis
A green approach to the synthesis of 3-acetoxy-2-oxo-2H-pyran-6-carboxylated derivatives from bio-derived C6 aldaric acids has been investigated . The salts, in the presence of hydrochloric acid, are quantitatively converted into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which afforded 3-hydroxy-2H-pyran-2-one in very high yield by further thermal decarboxylation .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring with two oxygen atoms, one of which is part of a carboxylic acid group . The structure also includes a hydroxyl group and a ketone group .Chemical Reactions Analysis
The salts of this compound, in the presence of hydrochloric acid, are quantitatively converted into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid . This compound can then be further thermally decarboxylated to yield 3-hydroxy-2H-pyran-2-one .Physical And Chemical Properties Analysis
This compound has a molecular weight of 156.09 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . Its topological polar surface area is 83.8 Ų .Wissenschaftliche Forschungsanwendungen
Biotechnological Production as Building Blocks in Organic Synthesis
Oxo- and hydroxy-carboxylic acids, such as "4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid," play a pivotal role in organic synthesis due to their utility as building blocks. Their introduction by chemical reactions, however, poses challenges, especially concerning stereoselectivity. A study by Aurich et al. (2012) explored the biotechnological preparation of selected oxo- and hydroxycarboxylic acids under "green" conditions. This research highlights the importance of developing processes that utilize renewable raw materials for the production of these acids, which serve as promising new building blocks for the synthesis of complex molecules, including hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids. The biotechnological approach ensures the production of these acids with minimal technological effort, highlighting the importance of robust microorganisms in the efficient synthesis of oxo- and hydroxycarboxylic acids (Aurich et al., 2012).
Oxidation of Carbohydrates and Derivatives
The selective oxidation of hydroxyl groups in carbohydrates to corresponding carboxylic acids demonstrates another application of "this compound" and related compounds. Schäfer and Schneider (1991) investigated the oxidation of partially protected carbohydrates at the nickel hydroxide electrode, showcasing the selective oxidation of primary hydroxy groups to carboxylic acids. This research provides insights into the chemoselective oxidation processes that are critical in organic synthesis, particularly in the modification of carbohydrate molecules (Schäfer & Schneider, 1991).
Applications in Material Science and Nanotechnology
"this compound" and its derivatives find applications in material science, particularly in the development of nanofluidic devices and synthetic ion channels. Ali et al. (2012) explored the optical gating of nanofluidic devices using photolabile hydrophobic molecules derived from "4-oxo-4-(pyren-4-ylmethoxy) butanoic acid," showcasing the potential for controlled ionic transport in aqueous solutions through synthetic ion channels. This research underscores the versatility of pyran derivatives in the development of multifunctional devices for controlled release, sensing, and information processing applications (Ali et al., 2012).
Wirkmechanismus
While the specific mechanism of action for 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is not mentioned in the search results, 2-pyrones, a related class of compounds, are found in a large number of natural products with a wide range of biological activities, including antibiotic, antifungal, cytotoxic, neurotoxic, phytotoxic, anti-inflammatory, and cardiotonic effects .
Eigenschaften
IUPAC Name |
4-hydroxy-6-oxopyran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,7H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXNGISVJUBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2877532.png)

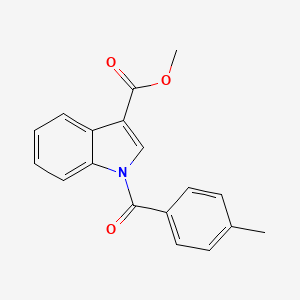
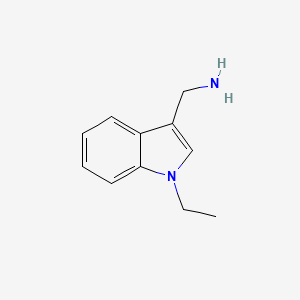
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2877539.png)

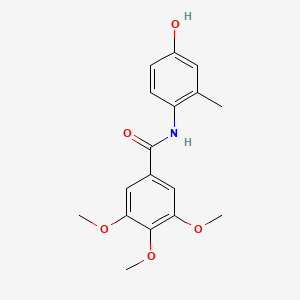
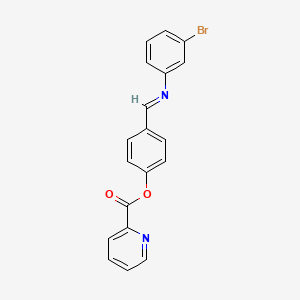
![(2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2877546.png)
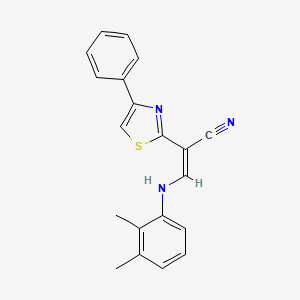
![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)
